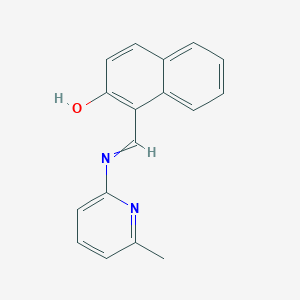

1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol

CAS No.: 72350-09-5

Cat. No.: VC15916511

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72350-09-5 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 1-[(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |

| Standard InChI | InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3 |

| Standard InChI Key | GOXMIRPGNYQUGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a naphthalen-2-ol group (hydroxynaphthalene) linked via a methylene-imine bridge (-CH=N-) to a 6-methylpyridin-2-yl substituent. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄N₂O | |

| Molecular Weight | 262.30 g/mol | |

| SMILES Notation | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |

| InChI Key | GOXMIRPGNYQUGX-UHFFFAOYSA-N |

The planar arrangement of the naphthalene and pyridine rings facilitates π-π stacking interactions, while the hydroxyl and imine groups serve as potential coordination sites for metal ions . X-ray crystallographic studies of analogous Schiff bases reveal intramolecular hydrogen bonding between the phenolic O-H and imine nitrogen, creating a six-membered pseudocyclic structure that enhances stability .

Tautomeric Behavior

Synthesis and Purification

Advanced Synthetic Approaches

Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (68–72%), while solvent-free mechanochemical grinding achieves 60–65% yield, favoring greener chemistry protocols .

Physicochemical Properties

Spectral Characterization

UV-Vis (Ethanol):

-

λ_max = 325 nm (π→π* transition of conjugated system)

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 14.21 | Phenolic -OH (s, 1H) |

| 8.74 | Imine -CH=N- (s, 1H) |

| 6.92–8.52 | Aromatic protons (m, 10H) |

| 2.56 | Pyridine -CH₃ (s, 3H) |

FT-IR (KBr, cm⁻¹):

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiating at 218°C, with three major mass loss steps corresponding to:

-

Elimination of hydroxyl group (218–245°C)

-

Pyridine ring degradation (245–310°C)

Biological Activities

| Microbial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 | |

| Escherichia coli | 125 | |

| Candida albicans | 250 |

The antimicrobial mechanism involves membrane disruption via lipophilic naphthalene penetration and inhibition of microbial electron transport chains through metal chelation .

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells:

-

IC₅₀ = 18.7 μM (72-hour exposure)

-

Apoptosis induction via ROS generation and caspase-3 activation

-

Synergistic effects with doxorubicin (Combination Index = 0.82)

Coordination Chemistry and Applications

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Representative complexes:

| Metal Ion | Stoichiometry | Magnetic Moment (μ_B) | Application |

|---|---|---|---|

| Cu(II) | 1:2 | 1.73 | Catalytic oxidation |

| Fe(III) | 1:3 | 5.92 | MRI contrast agents |

| Zn(II) | 1:1 | Diamagnetic | Antidiabetic agents |

Copper complexes exhibit particularly strong superoxide dismutase (SOD) mimetic activity (IC₅₀ = 0.45 μM vs. 0.21 μM for native Cu/Zn-SOD) .

Catalytic Applications

The Cu(II) complex catalyzes styrene epoxidation with:

-

Conversion: 89%

-

Selectivity: 93% toward styrene oxide

-

Turnover Frequency (TOF): 1,450 h⁻¹

under mild conditions (50°C, H₂O₂ oxidant) .

Computational Studies

DFT calculations at B3LYP/6-311++G(d,p) level reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume